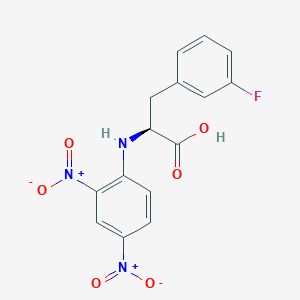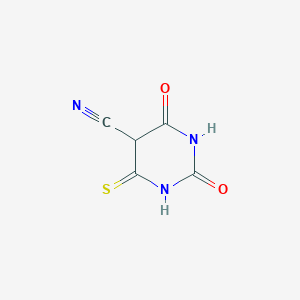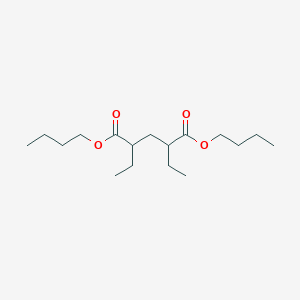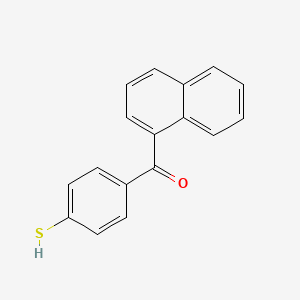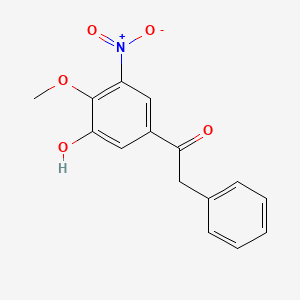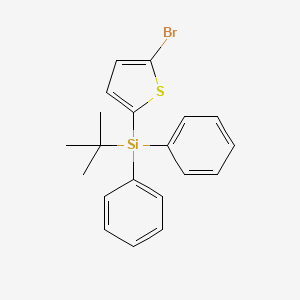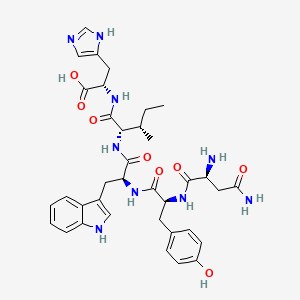![molecular formula C18H22O8 B14246681 [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate CAS No. 408327-97-9](/img/structure/B14246681.png)
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its multiple acetyloxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate typically involves esterification reactions. One common method is the reaction of 3-hydroxypropane with acetic anhydride. The reaction is carried out under controlled temperature conditions, usually between 40°C and 50°C, with constant stirring for 2-3 hours . The product is then purified through filtration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. After the reaction, the product is purified using industrial filtration and distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water.
Transesterification: This reaction involves the exchange of the acyl group with another alcohol, forming a different ester.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Transesterification: Requires an excess of alcohol and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Hydrolysis: Produces acetic acid and the corresponding alcohol.
Transesterification: Produces a different ester and alcohol.
Reduction: Produces alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Used in the production of perfumes, flavoring agents, and plasticizers.
Wirkmechanismus
The mechanism of action of [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate involves its hydrolysis to release acetic acid and the corresponding alcohol. The acetic acid can then participate in various biochemical pathways, while the alcohol can exert its effects on cellular targets. The ester linkage is hydrolyzed by esterases, enzymes that catalyze the breakdown of esters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavoring agents.
Isopropyl propionate: Used in perfumes and as a solvent.
Uniqueness
What sets [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate apart is its multiple acetyloxy groups, which enhance its reactivity and potential applications. Its structure allows for multiple points of hydrolysis, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
408327-97-9 |
|---|---|
Molekularformel |
C18H22O8 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
[2-acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate |
InChI |
InChI=1S/C18H22O8/c1-11(19)23-9-17(25-13(3)21)15-6-5-7-16(8-15)18(26-14(4)22)10-24-12(2)20/h5-8,17-18H,9-10H2,1-4H3 |
InChI-Schlüssel |
KITPMZGMNVDEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C1=CC(=CC=C1)C(COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
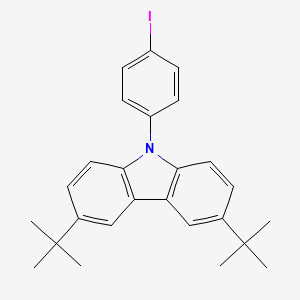
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
